![molecular formula C8H9NO2S B3024300 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid CAS No. 1024058-35-2](/img/structure/B3024300.png)
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid
描述
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid is the corrosion process on mild steel surfaces in acidic environments . The compound is incorporated into azo dyes, which are used as anti-corrosive agents .
Mode of Action
The compound interacts with its target by forming a protective layer on the metal surface, thereby inhibiting the corrosion process . This interaction is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .
Biochemical Pathways
It’s known that the compound is part of azo dyes, which have a wide range of applications in various fields such as the textile industry, designing of optical storage devices, non-linear optical (nlo) materials, and also in many biological reactions .
Pharmacokinetics
The compound’s effectiveness as a corrosion inhibitor increases with concentration, suggesting that it is well-absorbed onto the metal surface .
Result of Action
The result of the compound’s action is the effective inhibition of corrosion on mild steel surfaces . The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the acidity of the environment. In a 1 M HCl solution, the azo dyes, which incorporate the compound, act as mixed type inhibitors .
生化分析
Biochemical Properties
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with several enzymes, including metalloproteinases and kinases, by binding to their active sites and modulating their activity. For instance, it has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . Additionally, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid interacts with proteins such as tubulin, affecting microtubule dynamics and cellular processes .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, it inhibits metalloproteinases by chelating the metal ions in their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s clearance and its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake and distribution in various tissues . Additionally, binding proteins such as albumin play a role in its transport and localization within the body .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its biochemical effects .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJVHPYSDFTUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


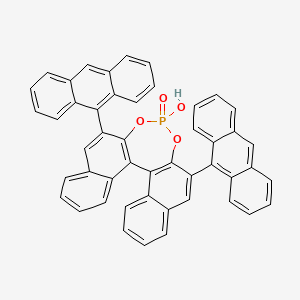
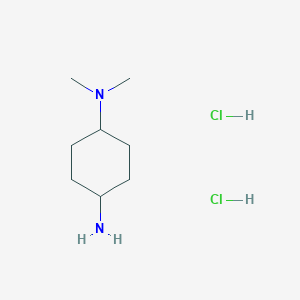

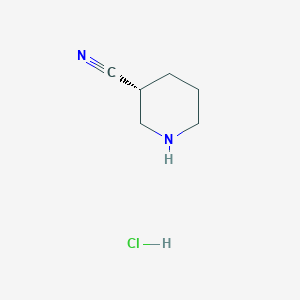



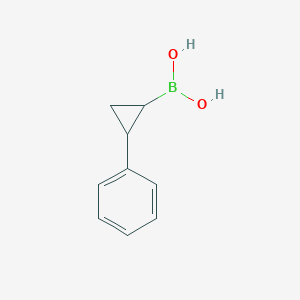

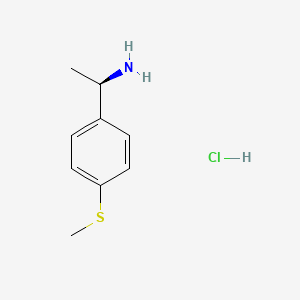
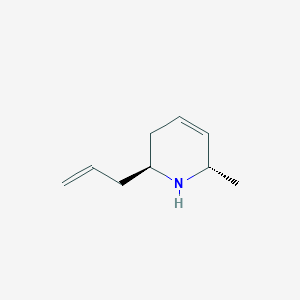
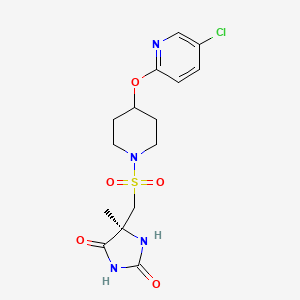
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)
